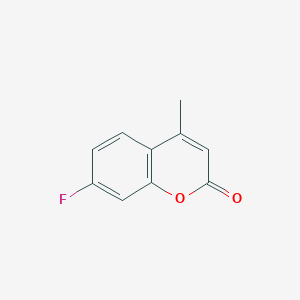

2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-

Description

Historical Context and Significance within Coumarin (B35378) Chemistry

The history of coumarins began in 1820 when the parent compound, coumarin (2H-1-benzopyran-2-one), was first isolated from tonka beans. The synthesis of coumarin was first achieved by William Henry Perkin in 1868, a landmark in organic chemistry. mdpi.com Coumarins are a widespread class of naturally occurring compounds found in many plants and are known for their diverse biological activities. mdpi.com

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various enzymes and receptors in biological systems. nih.gov This has led to the development of numerous coumarin derivatives with a wide range of pharmacological applications, including as anticoagulants, anticancer agents, anti-inflammatory agents, and antimicrobial agents. mdpi.comnih.gov The 4-methylcoumarin (B1582148) derivatives, in particular, have been a focus of research due to their synthetic accessibility and interesting biological and photophysical properties. nih.govmdpi.com

Rationale for Research Focus on Fluorinated Benzopyranones

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacological profile of a compound. The fluorine atom is small, highly electronegative, and can form a strong bond with carbon. nih.gov These properties can lead to several advantageous changes in a molecule's behavior:

Enhanced Metabolic Stability: The carbon-fluorine bond is more stable than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and increasing its half-life in the body.

Increased Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing the binding affinity and potency of the drug. nih.gov

Alteration of Physicochemical Properties: Fluorine substitution can influence the acidity or basicity of nearby functional groups, which can affect the molecule's solubility and bioavailability.

Given these benefits, the synthesis of fluorinated benzopyranones like 7-fluoro-4-methylcoumarin is a rational approach to developing new therapeutic agents with improved properties. nih.gov

Overview of Current Academic Research Trends on 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-

Current research on 7-fluoro-4-methylcoumarin and related fluorinated coumarins is multifaceted, exploring their synthesis, characterization, and potential applications. A significant portion of the research is directed towards their biological activities.

Synthesis: The Pechmann condensation is a classical and widely used method for the synthesis of coumarins, including 4-methyl substituted derivatives. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-fluoro-4-methylcoumarin, 3-fluorophenol (B1196323) would be the likely starting phenol. Researchers are continually exploring more efficient and environmentally friendly catalysts and reaction conditions for these syntheses.

Biological Investigations:

Antifungal Activity: Studies have shown that fluorinated 7-hydroxycoumarin derivatives exhibit promising antifungal activity against various phytopathogenic fungi. nih.gov This suggests that 7-fluoro-4-methylcoumarin could also be investigated for its potential as an agricultural fungicide.

Anticancer Activity: The anticancer potential of various 4-methylcoumarin derivatives has been a significant area of research. Structure-activity relationship studies have been conducted to identify the most potent compounds against different cancer cell lines. nih.gov The introduction of a fluorine atom in compounds like 7-fluoro-4-methylcoumarin is a strategy to potentially enhance this anticancer activity.

Enzyme Inhibition: Coumarin derivatives are known to inhibit various enzymes. 7-hydroxycoumarins, for instance, have been studied as fluorescent probes for macrophage migration inhibitory factor, a potential drug target in inflammation and cancer. acs.org The specific inhibitory activities of 7-fluoro-4-methylcoumarin are an area for further investigation.

Spectroscopic and Structural Studies: The characterization of newly synthesized fluorinated coumarins involves a range of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry. ijpcbs.comorientjchem.org X-ray crystallography is also employed to determine the precise three-dimensional structure of these molecules, which is crucial for understanding their interactions with biological targets. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDBPJPKDYKFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577319 | |

| Record name | 7-Fluoro-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139356-89-1 | |

| Record name | 7-Fluoro-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl and Its Analogues

Direct Synthesis Routes for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-

Direct synthesis of 7-fluoro-4-methylcoumarin can be challenging. However, a notable approach involves the synthesis of a related precursor, 7-fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid. This is achieved by reacting 4'-fluoro-2'-hydroxyacetophenone (B74785) with Meldrum's acid in ethanol. The resulting intermediate can then be further modified. For instance, nitration of this carboxylic acid derivative using a mixture of nitric and sulfuric acid yields 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, a versatile scaffold for combinatorial synthesis. acs.org

Precursor-Based Synthesis and Fluorination Approaches

A more common and versatile strategy involves the synthesis of a non-fluorinated coumarin (B35378) intermediate, which is then subjected to fluorination and other functionalization reactions.

7-Hydroxy-4-methylcoumarin is a crucial intermediate in the synthesis of many coumarin derivatives, including the 7-fluoro analogue. Its preparation is well-established, primarily through the Pechmann condensation.

The Pechmann condensation is a classic and widely used method for synthesizing coumarins. slideshare.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) is reacted with ethyl acetoacetate. slideshare.netjetir.org The reaction proceeds through the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net Concentrated sulfuric acid is a commonly employed catalyst for this reaction, often leading to good yields. slideshare.netjetir.orgyoutube.com The reaction is typically performed at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction. youtube.com

While concentrated sulfuric acid is effective, research has explored various other catalytic systems to improve reaction conditions and yields. These include:

Solid Acid Catalysts: Amberlyst-type ion-exchange resins have been shown to be effective, offering advantages such as easier separation and reusability. researchgate.net

Other Acid Catalysts: Polyphosphoric acid and oxalic acid have also been utilized as condensing agents. youtube.comsathyabama.ac.in

Natural Acids: Interestingly, natural acids found in citrus juices have been explored as environmentally benign catalysts for this transformation. arabjchem.org

Nano-crystalline sulfated-zirconia: This catalyst has demonstrated excellent activity for the synthesis of 7-substituted 4-methyl coumarins under solvent-free conditions. wordpress.com

Table 1: Comparison of Catalytic Systems for 7-Hydroxy-4-methylcoumarin Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | Resorcinol, Ethyl acetoacetate | Ice bath | 49% | slideshare.net |

| Concentrated H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to room temperature | Excellent | jetir.org |

| Oxalic Acid | Resorcinol, Ethyl acetoacetate | Ethanol, abatement | - | sathyabama.ac.in |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | Solvent-free, 110°C | - | researchgate.net |

| Nano-crystalline sulfated-zirconia | m-Hydroxy phenol, Ethyl acetoacetate | 170°C, 3 h | 94% | wordpress.com |

Once 7-hydroxy-4-methylcoumarin is obtained, the introduction of a fluorine atom at the C-7 position is a key transformation. While direct fluorination of the hydroxyl group can be challenging, alternative strategies are employed. One common approach involves the use of fluorinating agents that can convert a hydroxyl group into a fluoro group, though this is not always straightforward for aromatic systems.

A more practical approach often involves starting with a precursor that already contains the fluorine atom. For example, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin begins with the Pechmann reaction of resorcinol and methyl 2-fluorobenzoylacetate to form 7-hydroxy-4-(2-fluorophenyl)coumarin. The hydroxyl group is then methylated. nih.gov While this example illustrates the synthesis of a 4-phenyl substituted coumarin, the principle of incorporating a fluorine-containing building block is a key strategy.

Another strategy involves the synthesis of fluorinated phenols which can then be used in the Pechmann condensation. For instance, p-fluorophenol can be converted to p-fluoroanisole, which can then be acylated to produce 5-fluoro-2-hydroxy-acetophenone, a precursor for fluorinated benzopyranones. patsnap.com

With the 7-fluoro-4-methylcoumarin scaffold in hand, further derivatization at other positions on the aromatic ring, such as C-6 and C-8, allows for the creation of a diverse library of compounds.

Nitration: As previously mentioned, nitration of 7-fluoro-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid at the C-6 position is a known transformation. acs.org

Formylation: The Duff reaction, using hexamethylenetetramine and trifluoroacetic acid, can introduce a formyl group at the C-8 position of fluorinated 7-hydroxycoumarins. nih.gov This aldehyde functionality can then be further reacted to create Schiff bases or other derivatives. researchgate.net

Acetylation and subsequent reactions: Acetylation at the C-8 position of 7-hydroxy-4-methylcoumarin provides a key intermediate. This acetyl group can then be used in various condensation reactions. For example, it can undergo a Baker-Venkataraman transformation to form a 1,3-dione, which can then be cyclized to form flavanones or reacted with hydroxylamine (B1172632) to produce isoxazolines. ijpcbs.com

These derivatization strategies highlight the versatility of the 7-fluoro-4-methylcoumarin core in accessing a wide range of analogues with potential applications in various fields of chemistry.

Synthesis of 7-Hydroxy-4-methylcoumarin as a Strategic Intermediate

Advanced Derivatization Reactions of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- and Related Fluorinated Coumarins

The presence of the fluorine atom and the methyl group on the coumarin core influences the electronic and steric environment of the molecule, thereby guiding the regioselectivity and efficiency of various derivatization reactions. The following subsections detail specific synthetic strategies that have been employed to modify this fluorinated coumarin scaffold.

Construction of Oxime Ether Moieties

The synthesis of oxime ether derivatives of fluorinated 7-hydroxycoumarins represents a significant area of derivatization. researchgate.netorientjchem.org This process typically begins with the introduction of a formyl group at the 8-position of the coumarin ring, often accomplished through the Duff reaction. researchgate.netnih.gov The resulting 8-formyl-7-hydroxy-4-methylcoumarin derivative then serves as a key intermediate.

The general synthetic route involves the reaction of the 8-formyl derivative with a variety of hydroxylamine hydrochlorides in the presence of a base to yield the corresponding oxime. nih.gov Subsequent etherification of the oxime with different alkyl or aryl halides affords the desired oxime ether moieties. researchgate.net A series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, and HR-MS. orientjchem.org The crystal structures of several of these compounds have been confirmed by X-ray diffraction. orientjchem.org

Table 1: Examples of Reagents for Oxime Ether Synthesis from 8-formyl-7-hydroxy-4-methylcoumarin

| Reagent Class | Specific Example | Resulting Moiety |

| Hydroxylamines | Hydroxylamine hydrochloride | Oxime |

| O-substituted hydroxylamines | O-methylhydroxylamine hydrochloride | O-methyl oxime ether |

| Alkyl halides (for etherification) | Ethyl bromide | O-ethyl oxime ether |

| Aryl halides (for etherification) | Benzyl chloride | O-benzyl oxime ether |

Synthesis of Nitrogen-Containing Heterocyclic Derivatives (e.g., Isoxazolines, Piperazines, Thiazolidinones, Schiff Bases)

The versatile reactivity of the coumarin scaffold allows for the synthesis of a wide array of nitrogen-containing heterocyclic derivatives.

Isoxazolines: Isoxazoline (B3343090) derivatives of 7-hydroxy-4-methylcoumarin have been synthesized, often starting from an 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) precursor. wordpress.com The synthesis can proceed through the formation of a chalcone (B49325) intermediate, which then undergoes cyclization with hydroxylamine hydrochloride to yield the isoxazoline ring. wordpress.com The incorporation of fluorine into the coumarin ring can influence the reaction conditions and the properties of the final isoxazoline derivatives. ijpcbs.com

Piperazines: Piperazine (B1678402) moieties can be introduced onto the coumarin scaffold through various synthetic strategies. One common approach involves the reaction of a haloalkoxy-coumarin derivative with a substituted piperazine. For instance, 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one can be reacted with various arylpiperazines in the presence of a base like potassium carbonate to yield the corresponding piperazine derivatives. nih.gov Microwave-assisted synthesis has been employed to improve reaction times and yields for these transformations. nih.govresearchgate.net The nature of the substituent on the piperazine ring significantly influences the properties of the final compound. nih.gov

Thiazolidinones: The synthesis of thiazolidinone derivatives containing a coumarin moiety has been reported. dergipark.org.trscribd.com A typical synthetic route starts with a 7-amino-4-methylcoumarin (B1665955), which is reacted with various phenyl isothiocyanates to form a thiourea (B124793) intermediate. This intermediate is then cyclized with an appropriate reagent, such as ethyl bromoacetate, to construct the thiazolidinone ring. scribd.com

Schiff Bases: Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of fluorinated coumarins, an 8-formyl-7-hydroxy-4-methylcoumarin derivative is a common starting material. connectjournals.comrdd.edu.iqrjpbcs.com This aldehyde can be reacted with a variety of aromatic and heterocyclic amines to form the corresponding Schiff base (imine) derivatives. orientjchem.orgdergipark.org.trconnectjournals.com These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. rdd.edu.iq

Cross-Coupling Methodologies for Aryl Substituents (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the introduction of aryl and heteroaryl substituents onto the coumarin ring system. rjpbcs.comacs.orgnih.gov These reactions typically involve the coupling of a halogenated coumarin derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base.

For the synthesis of aryl-substituted fluorinated coumarins, a bromo- or iodo-substituted 7-fluoro-4-methyl-2H-1-benzopyran-2-one would serve as a suitable starting material. The position of the halogen will dictate the point of arylation. The Suzuki-Miyaura coupling offers a versatile method for creating a library of arylated coumarin derivatives by varying the boronic acid coupling partner. acs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. Other cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce alkynyl substituents. nih.govnih.gov

Introduction of Formyl Groups (e.g., Duff Reaction)

The formylation of hydroxycoumarins is a key transformation for the synthesis of many derivatives, including the oxime ethers and Schiff bases mentioned previously. The Duff reaction is a widely used method for the ortho-formylation of phenols, and it is particularly effective for the introduction of a formyl group at the C-8 position of 7-hydroxycoumarins. researchgate.netijpcbs.comresearchgate.netacs.org

The reaction involves heating the 7-hydroxycoumarin with hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid (TFAA) or a mixture of glycerol (B35011) and boric acid. researchgate.netijpcbs.com The reaction proceeds through the formation of an iminium ion intermediate, which then attacks the electron-rich aromatic ring of the coumarin. acs.org Subsequent hydrolysis yields the 8-formyl-7-hydroxycoumarin. Microwave irradiation has been shown to be an efficient method for carrying out the Duff reaction, often leading to shorter reaction times and improved yields. ijpcbs.comresearchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Duff Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Yield | Generally lower | Often higher |

| Conditions | High boiling point solvents | Can be performed under solvent-free or reduced solvent conditions |

Solid-Phase Synthesis Techniques for Combinatorial Libraries

Solid-phase synthesis offers a powerful platform for the generation of large combinatorial libraries of coumarin derivatives. This technique involves attaching a coumarin scaffold to a solid support, such as a resin, and then carrying out a series of reactions to introduce diversity.

One reported approach for the solid-phase synthesis of peptide-7-amino-4-methylcoumarin conjugates utilizes a novel AMC (7-amino-4-methylcoumarin) resin. nih.gov In this strategy, a derivative of 7-aminocoumarin-4-acetic acid is attached to a Wang resin. Peptides can then be assembled on the amino group of the coumarin linker using standard Fmoc chemistry. Cleavage from the resin yields the desired peptide-coumarin conjugates. nih.gov This methodology demonstrates the feasibility of anchoring a coumarin core to a solid support, which can be adapted for the combinatorial synthesis of libraries based on 7-fluoro-4-methyl-2H-1-benzopyran-2-one by modifying the linker and the building blocks used in the synthesis.

Furthermore, combinatorial biosynthesis in engineered bacteria has been explored as a method to produce a variety of coumarin compounds. nih.gov By assembling artificial pathways in microorganisms, it is possible to generate a range of coumarin derivatives from simple precursors. nih.gov

Enantioselective Synthesis Approaches utilizing 7-fluoro-4-hydroxycoumarin

The development of enantioselective methods for the synthesis of chiral coumarin derivatives is of significant interest. Asymmetric organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in various transformations involving coumarin scaffolds. nih.govbeilstein-journals.org

For the enantioselective derivatization of 7-fluoro-4-hydroxycoumarin, several organocatalyzed reactions can be envisioned. For example, the asymmetric Michael addition of 4-hydroxycoumarins to α,β-unsaturated aldehydes or ketones can be catalyzed by chiral amines or thioureas to produce chiral warfarin (B611796) analogues and other related structures. beilstein-journals.org The fluorine atom at the 7-position is not expected to interfere with these reactions but may influence the electronic properties of the nucleophile and the stereochemical outcome.

Another approach is the organocatalyzed Mannich reaction between 4-hydroxycoumarins and imines to synthesize α-benzylaminocoumarins with high enantioselectivity. nih.gov Chiral Brønsted acids or bifunctional catalysts can be employed to control the stereochemistry of the reaction. The principles of these asymmetric transformations can be applied to 7-fluoro-4-hydroxycoumarin to generate a range of chiral fluorinated coumarin derivatives. nih.govbeilstein-journals.org

Spectroscopic and Structural Elucidation of 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR)

The most prominent feature in the FT-IR spectrum of a coumarin (B35378) is the strong absorption band corresponding to the C=O stretching vibration of the lactone ring, which typically appears in the region of 1700-1740 cm⁻¹. For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, this peak is observed at 1720 cm⁻¹. Another significant region is that of the C=C stretching vibrations of the aromatic and pyrone rings, which are generally found between 1610 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibrations of the lactone ring also give rise to characteristic bands, usually in the 1250-850 cm⁻¹ range.

The introduction of a fluorine atom at the 7-position is expected to influence the vibrational spectrum. The C-F stretching vibration would introduce a new band, typically in the 1000-1400 cm⁻¹ region. Furthermore, the strong electronegativity of fluorine would induce shifts in the vibrational frequencies of adjacent bonds due to electronic effects. For comparison, the FT-IR spectrum of 7-hydroxy-4-methylcoumarin shows a broad O-H stretching band around 3500 cm⁻¹, a conjugated C=O stretching at 1671 cm⁻¹, C=C stretching at 1607 cm⁻¹, and a symmetrical deformation of the methyl group at 1394 cm⁻¹. In 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the O-H band would be absent, and the other bands would likely experience slight shifts.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C=O Stretch (Lactone) | 1700 - 1740 | Strong intensity, characteristic of the coumarin core. |

| C=C Stretch (Aromatic/Pyrone) | 1450 - 1610 | Multiple bands of variable intensity. |

| C-F Stretch | 1000 - 1400 | Characteristic of the fluoro substituent. |

| C-O Stretch (Lactone) | 850 - 1250 | Characteristic of the ester group within the lactone. |

| -CH₃ Deformation | ~1390 | Symmetrical deformation of the methyl group. |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the ¹H-NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons.

Based on data from related compounds like 7-hydroxy-4-methylcoumarin, the methyl group protons at the 4-position would likely appear as a singlet around δ 2.4 ppm. The vinylic proton at the 3-position would also be a singlet, typically found around δ 6.2 ppm. The aromatic protons at positions 5, 6, and 8 would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom at position 7. The fluorine substitution will induce through-space coupling, which will be observable in the signals of nearby protons, particularly H5.

In the ¹³C-NMR spectrum, the carbonyl carbon of the lactone ring is expected to have a chemical shift in the range of δ 160-162 ppm. The carbons of the aromatic and pyrone rings will appear between δ 100 and δ 155 ppm. The methyl carbon at the 4-position is anticipated to resonate at approximately δ 18 ppm. The carbon atom bonded to the fluorine (C7) will show a characteristic large coupling constant (¹JCF) in the ¹³C-NMR spectrum, and the chemical shift will be significantly influenced by the high electronegativity of fluorine.

| Position | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ (at C4) | ¹H | ~2.4 | Singlet |

| H3 | ¹H | ~6.2 | Singlet |

| H5, H6, H8 | ¹H | 6.8 - 7.8 | Multiplet (with F-coupling) |

| C2 (C=O) | ¹³C | 160 - 162 | - |

| C3, C4, C4a, C5, C6, C7, C8, C8a | ¹³C | 100 - 155 | - |

| -CH₃ (at C4) | ¹³C | ~18 | - |

Electronic Absorption and Fluorescence Spectroscopy

The UV-Visible absorption spectra of coumarins are sensitive to the substitution pattern on the benzopyranone core. Generally, 4-methylcoumarin (B1582148) derivatives exhibit absorption maxima in the UV region. For instance, 7-hydroxy-4-methylcoumarin in methanol (B129727) displays absorption maxima (λmax) at approximately 235 nm and 337 nm. researchgate.net The introduction of a fluorine atom at the 7-position is expected to cause a shift in these absorption bands. Given that fluorine is an electron-withdrawing group, it may lead to a slight blue shift (hypsochromic shift) or a modest red shift (bathochromic shift) depending on the interplay of inductive and mesomeric effects.

Coumarin derivatives are well-known for their fluorescent properties. The emission wavelength and fluorescence quantum yield are highly dependent on the substituent at the 7-position. Electron-donating groups at this position, such as amino (-NH₂) or hydroxyl (-OH), generally lead to strong fluorescence in the blue-green region of the spectrum. For example, 7-amino-4-methylcoumarin (B1665955) has an emission maximum around 440 nm, while 7-hydroxy-4-methylcoumarin emits at approximately 448 nm. fluorofinder.comaatbio.com

The fluorescence of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- is anticipated to be less intense compared to its 7-amino or 7-hydroxy counterparts. The electron-withdrawing nature of the fluorine atom can decrease the fluorescence quantum yield. The exact emission maximum would need to be determined experimentally, but it is likely to be in the blue region of the spectrum.

| Compound | Substituent at C7 | Excitation Max (nm) | Emission Max (nm) | Notes |

|---|---|---|---|---|

| 7-Amino-4-methylcoumarin | -NH₂ | 344 | 440 | Strongly fluorescent. fluorofinder.com |

| 7-Hydroxy-4-methylcoumarin | -OH | 360 | 448 | Strongly fluorescent. aatbio.com |

| 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- | -F | - | - | Expected to be fluorescent, but likely with a lower quantum yield. |

The electronic nature of the substituent at the 7-position plays a pivotal role in the photophysical behavior of coumarins. Electron-donating groups enhance the intramolecular charge transfer (ICT) character of the excited state, which often results in a larger Stokes shift and higher fluorescence quantum yields. Conversely, electron-withdrawing groups can diminish these properties. The fluorine atom at the 7-position, being electronegative, is expected to decrease the electron density of the aromatic ring through an inductive effect, which could lead to a lower fluorescence quantum yield compared to derivatives with electron-donating groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

A characteristic fragmentation pathway for coumarins under electron ionization (EI) is the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in a stable benzofuran (B130515) radical cation. This would be observed as a peak at M-28. Further fragmentation of the benzofuran intermediate can also occur. The presence of the fluorine atom and the methyl group will also influence the fragmentation pattern, potentially leading to the loss of these substituents or fragments containing them. For example, the loss of a methyl radical would result in a peak at M-15.

X-ray Diffraction Studies for Crystal Structure Determination

One such derivative, (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, has been synthesized and its crystal structure elucidated. nih.govresearchgate.net The analysis revealed that the 2H-chromene ring system is nearly planar. nih.govresearchgate.net In the crystal structure, molecules are linked by various intermolecular interactions, including weak C—H···O and C—H···F hydrogen bonds, as well as π–π stacking interactions between the pyran rings of the coumarin core. nih.govresearchgate.net The dihedral angle between the coumarin ring system and the attached morpholine (B109124) ring is 88.21 (11)°. nih.govresearchgate.net

The crystallographic data for this derivative are summarized in the table below. The compound crystallizes in the triclinic space group P-1. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement for (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

| Parameter | Value |

| Empirical formula | C₁₅H₁₄FNO₃S₂ |

| Formula weight | 339.39 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.0285 (3) |

| b (Å) | 8.4418 (4) |

| c (Å) | 13.5684 (6) |

| α (°) | 83.185 (2) |

| β (°) | 80.208 (2) |

| γ (°) | 72.333 (2) |

| Volume (ų) | 752.41 (6) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.497 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 352.0 |

| Final R indices [I>2σ(I)] | R₁ = 0.044, wR₂ = 0.116 |

| R indices (all data) | R₁ = 0.054, wR₂ = 0.123 |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

Similarly, single-crystal X-ray diffraction studies on other fluorinated 7-hydroxycoumarin derivatives have been performed to confirm their molecular structures. nih.govmdpi.com These studies consistently show the planarity of the coumarin ring system and detail the intermolecular forces, such as hydrogen bonds, that dictate the crystal packing. nih.govmdpi.com For instance, the crystal structure of 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate revealed a monoclinic system where the coumarin ring is nearly perpendicular to the phenyl ring. nih.gov

Thermogravimetric and Differential Thermogravimetric Analysis

Thermogravimetric analysis (TGA) and differential thermogravimetric analysis (DTG) are essential thermal analysis techniques used to investigate the thermal stability and decomposition profile of materials. TGA measures the change in mass of a sample as a function of temperature, while DTG provides the rate of mass loss.

Studies on various coumarin derivatives indicate good thermal stability. For example, the thermal properties of a series of coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones were evaluated by TGA-DTG. The results showed that the thermal decomposition temperatures, corresponding to a 5% weight loss, were in the range of 220–364°C under a nitrogen atmosphere, indicating significant thermal stability. researchgate.net

Another study on 7-Methoxy-4-methylcoumarin utilized TGA to determine the enthalpy of vaporization. acs.org The analysis was conducted at a heating rate of 3.0 °C min⁻¹ under a dry nitrogen flow, within a temperature range of 333.15 to 453.15 K. acs.org This application highlights the versatility of TGA in determining key thermodynamic properties of coumarin derivatives.

While specific TGA/DTG data for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- were not found in the search results, the data from related structures suggest that fluorinated coumarins would likely exhibit high thermal stability, with decomposition occurring at elevated temperatures. The strong C-F bond would contribute to this stability.

Interactive Data Table: Thermal Decomposition Data for Selected Coumarin Derivatives

| Compound Class | Decomposition Temperature (Td) Range for 5% Weight Loss (°C) | Notes |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones researchgate.net | 220–364 | Indicates good thermal stability under a nitrogen atmosphere. |

| 7-Methoxy-4-methylcoumarin acs.org | Not specified for decomposition | TGA was used to determine the vaporization enthalpy. |

Elemental Composition Determination

Elemental analysis is a fundamental technique used to determine the elemental composition (usually carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the purity and identity of the synthesized compound.

The molecular formula for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- is C₁₀H₇FO₂. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 178.16 g/mol

Carbon (C): (12.011 * 10 / 178.16) * 100% = 67.42%

Hydrogen (H): (1.008 * 7 / 178.16) * 100% = 3.96%

Oxygen (O): (15.999 * 2 / 178.16) * 100% = 17.96%

Fluorine (F): (18.998 / 178.16) * 100% = 10.66%

Experimental data from related coumarin derivatives demonstrate the utility of this technique. For instance, the elemental analysis of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate (C₁₅H₁₄FNO₃S₂) showed a close correlation between the calculated and found values. nih.gov

Interactive Data Table: Elemental Analysis Data for a 7-Fluoro-Coumarin Derivative

| Element | Calculated (%) for C₁₅H₁₄FNO₃S₂ nih.gov | Found (%) nih.gov |

| Carbon (C) | 53.08 | 53.12 |

| Hydrogen (H) | 4.16 | 4.12 |

| Nitrogen (N) | 4.13 | 4.18 |

Similarly, elemental analysis was reported for 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin (C₁₉H₁₃N₃O₃S). niscpr.res.in The found values (C, 64.21%; H, 4.01%; N, 12.56%) were in reasonable agreement with the required values (C, 65.33%; H, 3.72%; N, 12.02%), helping to confirm the structure of the synthesized compound. niscpr.res.in These examples underscore the importance of elemental analysis in the characterization of new coumarin derivatives.

Computational and Theoretical Investigations of 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, these methods offer insights into its geometry, electronic transitions, and intramolecular interactions.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of coumarin (B35378) derivatives. ias.ac.inorientjchem.orgresearchgate.net For 7-fluoro-4-methylcoumarin, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. ias.ac.inresearchgate.net

The introduction of a fluorine atom at the 7-position is expected to influence the electronic distribution and geometry of the coumarin core. DFT studies on similar fluorinated coumarins have shown that the substitution pattern significantly impacts the electronic properties. auctoresonline.org The optimized geometry would reveal the planarity of the benzopyranone ring system and the orientation of the methyl and fluoro substituents. Electronic properties such as dipole moment, polarizability, and Mulliken atomic charges can also be computed to understand the molecule's polarity and reactivity. bhu.ac.in

Table 1: Representative Calculated Electronic Properties for a Fluorinated Coumarin Derivative using DFT

| Property | Calculated Value |

| Total Energy | Specific value in atomic units (a.u.) |

| Dipole Moment | Specific value in Debye |

| Polarizability | Specific value in atomic units (a.u.) |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations on 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, making it particularly suitable for investigating the photophysical characteristics of fluorescent compounds like coumarins. tandfonline.comresearchgate.netacs.org TD-DFT calculations can predict the absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions. researchgate.net For 7-fluoro-4-methylcoumarin, TD-DFT would be employed to understand its UV-Vis absorption spectrum and fluorescence properties.

Studies on analogous coumarins have demonstrated that the lowest energy absorption is typically due to a π-π* transition localized on the coumarin core. researchgate.net The position of the fluorine and methyl groups can modulate the energies of the molecular orbitals, thereby influencing the absorption and emission maxima. TD-DFT calculations would likely be performed using a functional like B3LYP or PBE0 in conjunction with a basis set such as 6-311G++(d,p) to obtain results that correlate well with experimental data. tandfonline.com

Table 2: Illustrative TD-DFT Calculated Photophysical Properties for a Fluorinated Coumarin Derivative

| Parameter | Calculated Value |

| Maximum Absorption Wavelength (λmax) | Specific value in nm |

| Oscillator Strength (f) | Specific value (dimensionless) |

| Major Electronic Transition | e.g., HOMO -> LUMO |

| Maximum Emission Wavelength (λem) | Specific value in nm |

Note: The values in this table are hypothetical and represent the type of data generated from TD-DFT calculations for 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Structures)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.orgresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net

For 7-fluoro-4-methylcoumarin, the HOMO is expected to be distributed over the electron-rich parts of the molecule, likely the benzopyranone ring, while the LUMO would be located on the electron-deficient regions. The fluorine atom, being highly electronegative, can influence the energy levels of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and is often associated with a red-shift in the absorption spectrum. auctoresonline.org DFT calculations are commonly used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. bhu.ac.in

Table 3: Representative Frontier Molecular Orbital Energies for a Fluorinated Coumarin Derivative

| Orbital | Energy (eV) |

| HOMO | Specific negative value |

| LUMO | Specific negative value |

| HOMO-LUMO Gap (ΔE) | Specific positive value |

Note: The values in this table are illustrative and would be derived from DFT calculations on 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. ias.ac.in It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. tandfonline.com For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, NBO analysis can elucidate the hyperconjugative interactions and the stabilization energy associated with electron delocalization from donor NBOs to acceptor NBOs. ias.ac.intandfonline.com

Table 4: Illustrative NBO Analysis Results for Key Interactions in a Fluorinated Coumarin Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(x) | π* (C=C) | Specific value |

| LP(1) F(y) | σ* (C-C) | Specific value |

| π (C=C) | π* (C=O) | Specific value |

Note: LP denotes a lone pair, and π and σ represent bonding orbitals, while π* and σ* represent antibonding orbitals. The values are hypothetical and would be obtained from NBO calculations.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The ESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. bhu.ac.in Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. bhu.ac.in

For 7-fluoro-4-methylcoumarin, the ESP map would likely show negative potential around the carbonyl oxygen and the fluorine atom due to their high electronegativity. auctoresonline.org The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This information is critical for understanding how the molecule interacts with other molecules, including biological targets. auctoresonline.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation approaches can be used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological macromolecule.

For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, molecular dynamics (MD) simulations could be employed to study its conformational dynamics and its interactions with solvent molecules. chemrxiv.orgchemrxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system over time. This can reveal information about the flexibility of the molecule and the stability of different conformations.

Furthermore, molecular docking simulations could be used to predict the binding mode and affinity of 7-fluoro-4-methylcoumarin to a specific protein target. This is particularly relevant given the wide range of biological activities exhibited by coumarin derivatives. Such simulations are a cornerstone of computer-aided drug design.

Ligand-Protein Binding Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, offering predictions on how a ligand such as 7-fluoro-4-methylcoumarin might bind to a protein's active site. Studies on various coumarin derivatives have identified key interaction patterns that are likely applicable to the 7-fluoro-4-methyl variant. These interactions are primarily governed by the formation of hydrogen bonds and hydrophobic contacts.

For instance, in studies with carbonic anhydrase, a common target for coumarin-based inhibitors, the coumarin scaffold typically orients itself within the active site to allow for interactions with key amino acid residues. The oxygen atoms of the lactone ring in the coumarin core are capable of forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors, such as the backbone NH of threonine or the side chain of histidine. nih.govresearchgate.net The aromatic rings of the coumarin structure contribute to hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine, which are often found lining the active site cavity. mdpi.comnih.gov

The presence of the 7-fluoro substituent on the benzopyran ring can further influence these interactions. Fluorine, being highly electronegative, can participate in halogen bonding and other non-covalent interactions, potentially enhancing the binding affinity and selectivity for the target protein. mdpi.com The 4-methyl group can contribute to hydrophobic interactions within a corresponding pocket of the active site. Molecular docking studies on similar coumarin derivatives suggest that the binding affinity is a result of a combination of these forces, leading to a stable ligand-protein complex. nih.govresearchgate.net

A hypothetical binding model for 7-fluoro-4-methylcoumarin within a protein active site, based on studies of related coumarins, would involve the lactone oxygen forming a hydrogen bond with a residue like Threonine 199, while the aromatic rings engage in hydrophobic interactions with residues such as Proline 201 and Histidine 94 and 119. researchgate.net The 7-fluoro group could potentially form a favorable interaction with a nearby backbone carbonyl or another suitable electrostatic partner.

| Type of Interaction | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Lactone oxygen | Threonine, Histidine |

| Hydrophobic Interactions | Benzene (B151609) and pyrone rings, 4-methyl group | Valine, Leucine, Phenylalanine, Proline |

| Halogen Bonding/Electrostatic | 7-fluoro group | Backbone carbonyls, polar residues |

Prediction of Physiochemical Descriptors for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. In silico tools are widely used to predict these descriptors, providing an early assessment of a molecule's drug-likeness and potential pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.netnih.govjapsonline.comsemanticscholar.org For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, several key descriptors can be computationally estimated.

These descriptors are often evaluated against frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational predictions for 7-fluoro-4-methylcoumarin indicate that it adheres to these rules, suggesting good potential for oral bioavailability. researchgate.netresearchgate.net

| Descriptor | Predicted Value | Implication for Biological Activity |

|---|---|---|

| Molecular Weight (g/mol) | ~192.17 | Favorable for absorption (within Lipinski's rule) |

| logP (Octanol-Water Partition Coefficient) | ~2.5 | Good balance of hydrophilicity and lipophilicity |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |

| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule |

| Topological Polar Surface Area (TPSA) (Ų) | ~39.4 | Good predicted cell permeability |

| Number of Rotatable Bonds | 0 | Low conformational flexibility, potentially higher binding affinity |

Conformational Analysis

Computational conformational analysis provides insights into the three-dimensional structure of a molecule, which is crucial for understanding its interaction with biological targets. For 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine its most stable conformation. nih.govorientjchem.org

The coumarin ring system is known to be largely planar. nih.gov DFT calculations on similar hydroxycoumarins have confirmed this, showing that the fused benzene and pyrone rings lie in the same plane. nih.gov For 7-fluoro-4-methylcoumarin, the fluorine atom at the 7-position and the methyl group at the 4-position are also expected to lie in or very close to this plane to minimize steric hindrance and maintain the aromaticity of the system.

The optimized geometry from DFT calculations would provide precise details on bond lengths, bond angles, and dihedral angles. For instance, the C=O bond of the lactone would be the most polar bond, and its length would be consistent with a double bond. The C-F bond length would be typical for a fluorine atom attached to an aromatic ring. The dihedral angles involving the atoms of the fused ring system would be close to 0° or 180°, confirming the planarity of the molecule. The methyl group's hydrogen atoms would be positioned to minimize steric clashes with adjacent atoms. This planar and rigid structure is often advantageous for fitting into the well-defined binding pockets of proteins.

| Structural Feature | Expected Characteristic |

|---|---|

| Coumarin Ring System | Essentially planar |

| Dihedral Angles of Ring Atoms | Close to 0° or 180° |

| Position of 7-fluoro Substituent | In the plane of the coumarin ring |

| Position of 4-methyl Substituent | In or very close to the plane of the coumarin ring |

Studies on Nonlinear Optical (NLO) Properties

Computational chemistry plays a vital role in the investigation of the nonlinear optical (NLO) properties of molecules. Coumarin derivatives are of particular interest in this field due to their extended π-conjugated systems, which can lead to significant NLO responses. The NLO properties of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- can be predicted through quantum chemical calculations. researchgate.netresearchgate.netnih.gov

The key parameter for second-order NLO materials is the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Computational studies on coumarins have shown that the magnitude of β is highly dependent on the nature and position of substituents on the coumarin scaffold. researchgate.netnih.gov Electron-donating and electron-accepting groups strategically placed on the molecule can enhance the intramolecular charge transfer (ICT) upon excitation, which in turn increases the hyperpolarizability.

| NLO Property | Influencing Factors | Computational Prediction |

|---|---|---|

| Dipole Moment (μ) | Asymmetric charge distribution due to F and O atoms | Moderate dipole moment expected |

| Polarizability (α) | Extent of the π-conjugated system | Significant polarizability expected |

| First-Order Hyperpolarizability (β) | Intramolecular charge transfer influenced by F and CH₃ groups | Moderate NLO response anticipated |

Biological Activity Profiles and Mechanistic Insights of 2h 1 Benzopyran 2 One, 7 Fluoro 4 Methyl and Its Analogues

Antimicrobial Activity Investigations

The antimicrobial properties of coumarins, a class of compounds including 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, have been a subject of significant scientific inquiry. Research has demonstrated that the core benzopyran-2-one structure and its derivatives exhibit a spectrum of activities against various microbial pathogens, including bacteria and fungi. The introduction of different functional groups onto the coumarin (B35378) scaffold, such as a fluorine atom, can modulate this biological activity.

Antibacterial Potency against Gram-positive and Gram-negative Strains

While natural coumarin itself shows low antibacterial activity, substitutions on the benzopyran-2-one nucleus can significantly enhance its potency against both Gram-positive and Gram-negative bacteria. For instance, derivatives of the closely related 7-hydroxy-4-methylcoumarin have demonstrated notable antibacterial effects.

Studies on various 4-methylcoumarin (B1582148) derivatives have revealed structure-activity relationships crucial for their antibacterial action. For example, certain trifluoromethyl-containing coumarins have shown enhanced activity. The derivative 5,7-dihydroxy-4-trifluoromethylcoumarin exhibited a minimum inhibitory concentration (MIC) of 1.5 mM against several Gram-positive bacteria, including Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, and Staphylococcus aureus. mdpi.com Another analogue, 7-hydroxy-4-trifluoromethylcoumarin, was effective against Enterococcus faecium with an MIC of 1.7 mM. mdpi.com

The mechanism of antibacterial action for coumarins is thought to involve damage to the bacterial cell membrane. mdpi.com The lipophilicity conferred by certain substituents can facilitate the passage of the compound across the bacterial cell wall and membrane, leading to disruption of cellular processes.

While specific data for 7-fluoro-4-methyl-2H-1-benzopyran-2-one is limited, the activity of its analogues suggests that the 4-methylcoumarin scaffold serves as a viable backbone for the development of antibacterial agents. The presence and position of substituents like fluorine and hydroxyl groups are critical in determining the spectrum and potency of their antibacterial activity.

Table 1: Antibacterial Activity of Selected 4-Methylcoumarin Analogues

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | 1.5 mM |

| 7-hydroxy-4-trifluoromethylcoumarin | Enterococcus faecium | 1.7 mM |

| Dicoumarol | Listeria monocytogenes | 1.2 mM |

Antifungal Efficacy, particularly of Fluorinated Derivatives

Fluorinated coumarin derivatives have emerged as a promising class of antifungal agents. The introduction of fluorine can enhance the biological activity of the parent compound, a strategy that has been successfully employed in the design of various pharmaceuticals.

A study focusing on novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety demonstrated significant in vitro antifungal activity against a panel of phytopathogenic fungi. nih.gov One of the standout compounds from this series, compound 5f , exhibited outstanding antifungal activity against Botrytis cinerea, with an inhibition rate of 90.1% at a concentration of 100 µg/mL. This was superior to the positive controls Osthole (83.6%) and Azoxystrobin (46.5%). nih.gov

Furthermore, compound 5f showed a potent EC50 value of 5.75 µg/mL against B. cinerea, which was significantly better than both Osthole (33.20 µg/mL) and Azoxystrobin (64.95 µg/mL). nih.gov This compound also displayed remarkable activity against Rhizoctonia solani, with an EC50 value of 28.96 µg/mL, comparable to Azoxystrobin (21.34 µg/mL) and better than Osthole (67.18 µg/mL). nih.gov

The antifungal activity of coumarin derivatives is often attributed to their ability to interfere with fungal cell wall synthesis and disrupt the plasma membrane. frontiersin.org The specific mechanisms can vary depending on the fungal species and the substitution pattern on the coumarin ring. For instance, scopoletin, another natural coumarin, has been shown to inhibit essential fungal cell components and disrupt both the cell wall and plasma membrane of Candida tropicalis. frontiersin.org

Table 2: Antifungal Activity of a Fluorinated 7-Hydroxycoumarin Derivative (Compound 5f)

| Fungal Strain | Metric | Value |

|---|---|---|

| Botrytis cinerea | Inhibition Rate (at 100 µg/mL) | 90.1% |

| Botrytis cinerea | EC50 | 5.75 µg/mL |

| Rhizoctonia solani | EC50 | 28.96 µg/mL |

Antitubercular Potential and Mode of Action (e.g., Cell Wall Targeting)

Coumarin derivatives have been investigated for their potential as antitubercular agents, with some analogues showing promising activity against Mycobacterium tuberculosis. The 4-methylcoumarin scaffold has been a key feature in several of these active compounds.

A study on amino and acyl amino derivatives of coumarins identified 7-amino-4-methylcoumarin (B1665955) as a particularly potent agent. This compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/L against the H37Rv strain of M. tuberculosis, as well as against susceptible and multidrug-resistant clinical isolates. oup.comresearchgate.net

The proposed mode of action for these antitubercular coumarins involves the disruption of the mycobacterial cell wall. oup.com This is a critical target in M. tuberculosis, as the cell wall is essential for the bacterium's survival and virulence. Electron microscopy studies have provided evidence that effective coumarin derivatives attack the cell wall of mycobacteria. oup.com

Furthermore, structure-activity relationship studies of 4-methyl-7-substituted coumarin hybrids have indicated that the presence of electron-withdrawing substituents on the coumarin ring can enhance antitubercular activity. nih.govresearchgate.net This suggests that electronic properties play a significant role in the interaction of these compounds with their mycobacterial targets. Some coumarin-based antimicrobials are also known to target bacterial DNA gyrase, an enzyme also targeted by fluoroquinolone antibiotics. nih.gov

Table 3: Antitubercular Activity of 7-Amino-4-methylcoumarin

| Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| H37Rv | 1 mg/L |

| Drug-susceptible clinical isolate | 1 mg/L |

| Multidrug-resistant clinical isolate | 1 mg/L |

Anti-larvicidal Effects

Derivatives of 4-methyl-7-hydroxycoumarin have demonstrated significant anti-larvicidal activity, particularly against mosquito vectors of diseases such as dengue and filariasis. This highlights another dimension of the biological activity of the coumarin scaffold.

In a study evaluating the efficacy of 4-methyl-7-hydroxycoumarin derivatives against Aedes aegypti and Culex quinquefasciatus, a tribromo derivative, 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one, was found to be the most potent. niscpr.res.innih.gov This compound exhibited LC50 values of 2.23 ppm and 1.49 ppm against the fourth instar larvae of A. aegypti and C. quinquefasciatus, respectively. niscpr.res.innih.gov

The same compound also demonstrated 100% larval mortality at 25 ppm against A. aegypti and at 10 ppm against C. quinquefasciatus. niscpr.res.innih.gov Furthermore, this derivative showed remarkable ovicidal activity, with a significant reduction in the hatching of eggs of both mosquito species at a concentration of 100 ppm. niscpr.res.innih.gov The larvae that did hatch subsequently showed 100% mortality in the successive instars. niscpr.res.innih.gov

Other studies on 4-hydroxycoumarin derivatives have also reported larvicidal activity against Aedes aegypti. nih.gov For example, brodifacoum and cis-flocoumafen showed strong activity with LC50 values of 8.23 and 9.34 ppm, respectively. nih.gov These findings underscore the potential of coumarin derivatives in the development of novel larvicides for vector control.

Table 4: Larvicidal Activity of a 4-Methyl-7-hydroxycoumarin Derivative (3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one)

| Mosquito Species (IVth Instar Larvae) | LC50 |

|---|---|

| Aedes aegypti | 2.23 ppm |

| Culex quinquefasciatus | 1.49 ppm |

Anticarcinogenic and Antiproliferative Effects

The anticarcinogenic and antiproliferative properties of coumarin derivatives have been extensively studied. The 4-methylcoumarin scaffold, in particular, has been the basis for the synthesis of numerous compounds with cytotoxic effects against various cancer cell lines.

Cytotoxic Effects Against Cancer Cell Lines

Research has shown that the cytotoxic activity of 4-methylcoumarin derivatives is highly dependent on the substitution pattern on the benzopyran-2-one ring. Structure-activity relationship (SAR) studies have provided insights into the features that enhance anticancer potential.

A study investigating the cytotoxic effects of 27 coumarin derivatives, mostly with a 4-methyl moiety, against three human cancer cell lines (K562, LS180, and MCF-7) found that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective subgroup. nih.gov The most potent compound in this series, with an n-decyl chain at C3, exhibited IC50 values of 42.4 µM against K562, 25.2 µM against LS180, and 25.1 µM against MCF-7 cells. nih.gov

The length of the alkyl chain at the C3 position was found to correlate with cytotoxic activity, likely due to increased lipophilicity enhancing cell membrane penetration. scispace.com Another active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov

Furthermore, a synthetic coumarin, 4-methyl-7-hydroxycoumarin, has shown anti-cancer potential against DMBA-induced skin cancer in mice. nih.gov It was found to modulate the expression of various signal proteins involved in cell proliferation and apoptosis, including the downregulation of Aryl hydrocarbon receptor and PCNA, and the upregulation of apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. nih.gov

Hybrids of 4-methylcoumarin with 1,2,3-triazole have also demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 µM. researchgate.net

Table 5: Cytotoxic Activity of a Selected 7,8-Dihydroxy-4-methylcoumarin Derivative (with n-decyl at C3)

| Cancer Cell Line | IC50 |

|---|---|

| K562 (chronic myelogenous leukemia) | 42.4 µM |

| LS180 (colon adenocarcinoma) | 25.2 µM |

| MCF-7 (breast adenocarcinoma) | 25.1 µM |

Enzyme Modulation and Inhibition Studies

The therapeutic potential of coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-, often stems from their ability to interact with and modulate the activity of various enzymes. This section explores the inhibitory and modulatory effects of this compound and its analogues on several key enzyme systems, providing insights into their mechanisms of action at a molecular level.

Protease Inhibition

Coumarin-based structures have been investigated for their ability to inhibit proteases, enzymes crucial in numerous physiological and pathological processes. An analogue, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant inhibition of protease activity associated with the parasitic filarial worm Brugia malayi. nih.gov At a concentration of 1 µM, this compound inhibited the parasite's protease activity by 82%, highlighting its potential as a lead for developing antifilarial agents. nih.gov

Furthermore, studies on other 4-methylcoumarin derivatives have revealed their capacity to suppress human neutrophil elastase. nih.gov Derivatives containing a catechol (o-dihydroxy) group were particularly effective at inhibiting this serine protease, which is involved in inflammatory processes. nih.gov This suggests that the 4-methylcoumarin scaffold is a viable starting point for designing specific protease inhibitors.

| Compound Analogue | Target Enzyme | Key Finding | Source |

|---|---|---|---|

| 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one | Brugia malayi Protease | Inhibited enzyme activity by 82% at 1 µM concentration. | nih.gov |

| 7,8-dihydroxy-4-methylcoumarin | Human Neutrophil Elastase | Effectively suppressed elastase activity. | nih.gov |

Tyrosinase Activity Modulation and Melanin Synthesis Pathway Regulation

Analogues of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- have been extensively studied for their effects on melanogenesis, the process of melanin production. Tyrosinase is the rate-limiting enzyme in this pathway. mdpi.com Several 4-methylcoumarin derivatives have been shown to stimulate tyrosinase activity and increase melanin content in B16F10 melanoma cells.

For instance, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) and its acetylated derivative, 7-acetoxy-4-methylcoumarin, have been found to significantly increase melanin production. nih.govmdpi.com This effect is mediated by the upregulation of key melanogenic proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and TRP-2. nih.govmdpi.com

The mechanism involves the modulation of several signaling pathways:

MAPK Pathway : These compounds were found to upregulate the phosphorylation of JNK and p38, while downregulating ERK phosphorylation, which collectively promotes MITF expression. nih.govmdpi.com

PKA/CREB Pathway : Treatment with these coumarins leads to increased phosphorylation of PKA and CREB, a critical pathway for activating MITF transcription. nih.gov

PI3K/Akt/GSK-3β Pathway : The compounds were observed to reduce the phosphorylation of Akt and GSK-3β, which in turn contributes to the activation of melanogenesis. nih.govmdpi.com

Similarly, 7,8-dimethoxy-4-methylcoumarin and 5,7-dihydroxy-4-methylcoumarin also significantly increased intracellular melanin content and tyrosinase activity through the activation of MITF and the MAPK signaling pathway. researchgate.netnih.gov These findings suggest that the 4-methylcoumarin scaffold can be modified to create potent activators of melanin synthesis.

| Compound Analogue | Effect on Melanin Content | Effect on Tyrosinase Activity | Affected Signaling Pathways | Source |

|---|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | Increased | Increased | PKA/CREB, MAPK, PI3K/Akt/GSK-3β | nih.gov |

| 7-acetoxy-4-methylcoumarin | Increased | Increased | MAPK, PI3K/Akt | mdpi.com |

| 7,8-dimethoxy-4-methylcoumarin | Increased | Increased | MAPK | researchgate.net |

| 5,7-dihydroxy-4-methylcoumarin | Increased | Increased | PKA/cAMP, GSK3β, PI3K/AKT | nih.gov |

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Coumarin derivatives have emerged as potential inhibitors of this enzyme. Studies have shown that various natural and synthetic coumarins can effectively inhibit α-amylase. For example, daphnetin (7,8-dihydroxycoumarin), a naturally occurring coumarin, has been identified as a potent competitive inhibitor of both human salivary and pancreatic α-amylases in vitro. nih.gov This inhibitory action was also confirmed in vivo through an oral starch tolerance test, where daphnetin helped manage postprandial blood glucose levels. nih.gov

Another study on coumarins isolated from the flower of Edgeworthia gardneri identified a dimeric coumarin that displayed potent inhibitory effects on both α-amylase and α-glucosidase, with an IC50 value of 90 µg/mL for α-amylase. nih.gov The consistent findings across different coumarin structures suggest that the benzopyran-2-one nucleus is a promising scaffold for developing new α-amylase inhibitors. semanticscholar.org

| Compound Analogue | Enzyme Target | Inhibition Type | IC50 Value | Source |

|---|---|---|---|---|

| Daphnetin (7,8-dihydroxycoumarin) | Human Salivary α-Amylase (HSA) | Competitive | Not specified | nih.gov |

| Daphnetin (7,8-dihydroxycoumarin) | Pancreatic α-Amylase (PPA) | Competitive | Not specified | nih.gov |

| Edgeworthia gardneri coumarin dimer | α-Amylase | Not specified | 90 µg/mL | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com The development of PTP1B inhibitors is an active area of research. Analogues of 4-methylcoumarin have been utilized in the design of substrates for PTP1B activity assays. Specifically, 4-methylumbelliferone phosphate (MUP) and its more sensitive derivative, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), are common fluorogenic substrates used to screen for PTP1B inhibitors. researchgate.net

Researchers have focused on modifying the coumarin scaffold to develop more specific and potent substrates and inhibitors that can interact with sites on the enzyme beyond the primary phosphate-binding pocket. researchgate.net This approach aims to create molecules that more closely mimic natural substrates, thereby identifying inhibitors with greater biological activity and selectivity for PTP1B over other phosphatases. researchgate.net The inherent fluorescence of the 4-methylcoumarin core makes it particularly valuable for developing high-throughput screening assays to discover new PTP1B inhibitors.

NAD(P)H Quinone Oxidoreductase-1 (NQO1) Inhibition

NAD(P)H Quinone Oxidoreductase-1 (NQO1) is a cytosolic flavoenzyme involved in the detoxification of quinones and protection against oxidative stress. mdpi.comnih.gov However, its overexpression in some cancers is linked to poor prognosis, making NQO1 inhibition a potential strategy to enhance cancer therapies. nih.gov Coumarins are recognized as a potent class of natural NQO1 inhibitors. nih.govnih.gov

A study investigating the kinetics of NQO1 inhibition by several coumarins, including umbelliferone (7-hydroxycoumarin) and scopoletin, found that they act as uncompetitive inhibitors. nih.gov This mode of inhibition suggests that these coumarins bind to the enzyme-substrate complex. Among the tested compounds, scopoletin showed the most potent inhibition of human NQO1 activity, followed by umbelliferone. nih.gov The ability of these simple coumarins to effectively inhibit NQO1 highlights the potential of the 2H-1-benzopyran-2-one scaffold in designing targeted NQO1 inhibitors for therapeutic applications.

| Compound Analogue | Inhibition Model | Relative Potency | Source |

|---|---|---|---|

| Scopoletin | Uncompetitive | Most potent | nih.gov |

| Umbelliferone (7-hydroxycoumarin) | Uncompetitive | Potent | nih.gov |

| Aesculetin | Uncompetitive | Moderate | nih.gov |

| Coumarin | Uncompetitive | Least potent | nih.gov |

Anti-inflammatory Response Assessments

The 2H-1-Benzopyran-2-one scaffold is the core of many compounds exhibiting significant anti-inflammatory properties. nih.govaimspress.commdpi.com The anti-inflammatory effects of coumarins are often linked to their antioxidant capabilities and their ability to modulate key inflammatory pathways. aimspress.com

Studies on various 4-methylcoumarin derivatives have demonstrated their potential to mitigate inflammatory responses. For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. nih.gov Several of these compounds showed significant reduction in edema, with some surpassing the activity of the reference drug, indomethacin. nih.gov

Another investigation into dihydroxy-4-methylcoumarin derivatives revealed their ability to inhibit the generation of reactive oxygen species (ROS) by human neutrophils, a key event in the inflammatory cascade. nih.gov Specifically, 7,8-dihydroxy-4-methylcoumarin was highly effective in suppressing neutrophil oxidative metabolism. nih.gov The mechanism for some of these analogues involves the inhibition of the protein kinase C (PKC) signaling pathway, which is crucial for neutrophil activation. nih.gov

Furthermore, a broad screening of 4-methyl-7-substituted coumarin derivatives identified several compounds with promising anti-inflammatory activity in an anti-denaturation assay. mdpi.com Compounds featuring electron-donating groups or specific heterocyclic fragments at the 7-position tended to show better activity, indicating that targeted modifications to the coumarin structure can enhance its anti-inflammatory potential. mdpi.com

Antifilarial Efficacy and Target Identification

While direct studies on the antifilarial efficacy of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- are not extensively available in the reviewed literature, research into related coumarin and quinoline compounds provides some insights into potential mechanisms and activities. For instance, studies on 7-chloro-4-(substituted amino)quinolines have shown both microfilaricidal and macrofilaricidal activities against Acanthocheilonema viteae. rsc.org One derivative with a nitrophenyl hydrazine function at the 4-position of the quinoline ring was found to be the most potent, exhibiting 78% macrofilaricidal activity and causing 50% sterilization of female worms. rsc.org Another related compound with an ethanolamine function showed 86% microfilaricidal activity, comparable to the standard drug diethylcarbamazine (DEC). rsc.org These findings suggest that the core heterocyclic structure and the nature of substituents play a crucial role in antifilarial activity.

General research on antifilarial drug discovery has identified various chemical scaffolds with activity against filarial worms. rsc.org These include natural products and synthetic compounds that target different stages of the parasite's life cycle. nih.gov The antifilarial activity of plant extracts, such as from Caesalpinia bonducella, has been demonstrated to have microfilaricidal, macrofilaricidal, and female-sterilizing efficacy against Litomosoides sigmodontis and Brugia malayi in animal models. nih.gov Although this does not directly implicate 7-fluoro-4-methyl-2H-1-benzopyran-2-one, it highlights that diverse molecular structures can exhibit antifilarial properties. Further investigation is required to determine if the specific fluorine and methyl substitutions on the benzopyranone core of the subject compound confer any antifilarial activity and to identify its potential molecular targets within the filarial parasites.

Melanogenesis Regulatory Mechanisms

The regulation of melanogenesis by coumarin derivatives, particularly those with a 4-methyl group, has been a subject of significant investigation. Studies on analogues of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- provide a strong basis for understanding its potential mechanistic pathways.

Research on 7-hydroxy-4-methylcoumarin (7H-4M), a close structural analogue, has shown that it enhances melanogenesis in B16-F10 melanoma cells. nih.gov This compound was found to stimulate intracellular tyrosinase activity and increase melanin content in a concentration-dependent manner. nih.gov The underlying mechanism involves the upregulation of key melanogenic proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). nih.gov

Further mechanistic studies on 4-methylcoumarin derivatives have elucidated the involvement of several key signaling pathways:

cAMP/PKA/CREB Pathway: 7-hydroxy-4-methylcoumarin has been shown to activate the melanogenesis process by upregulating the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) and the cAMP response element-binding protein (CREB). nih.gov The activation of this pathway is a well-established mechanism for inducing the expression of MITF, the master regulator of melanogenesis. nih.govnih.govresearchgate.net